

Spectroscopic Profile of 2-Chloropyridine-3-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyridine-3-sulfonamide

Cat. No.: B1315039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Chloropyridine-3-sulfonamide** (CAS No: 38025-93-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. The guide also includes standardized experimental protocols for acquiring such data.

Molecular Structure and Properties:

- Molecular Formula: C₅H₅ClN₂O₂S[1]
- Molecular Weight: 192.62 g/mol [1]
- Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Chloropyridine-3-sulfonamide**. These predictions are derived from known spectral data of 2-chloropyridine, various arylsulfonamides, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6 - 8.8	dd	1H	H6 (Pyridine ring)
~8.1 - 8.3	dd	1H	H4 (Pyridine ring)
~7.4 - 7.6	dd	1H	H5 (Pyridine ring)
~7.0 - 7.5 (broad)	s	2H	-SO ₂ NH ₂

Predictions are based on a standard deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~152 - 155	C2 (Pyridine ring)
~148 - 151	C6 (Pyridine ring)
~138 - 141	C4 (Pyridine ring)
~130 - 133	C3 (Pyridine ring)
~122 - 125	C5 (Pyridine ring)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium	N-H stretching (sulfonamide)
1600 - 1450	Medium	C=C and C=N stretching (pyridine ring)
1350 - 1310	Strong	Asymmetric SO ₂ stretching
1180 - 1140	Strong	Symmetric SO ₂ stretching
~920	Medium	S-N stretching
~750	Strong	C-Cl stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
192 / 194	~100 / ~33	$[M]^+$ / $[M+2]^+$ (Molecular ion peak with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern)
112 / 114	Moderate	$[M - \text{SO}_2\text{NH}_2]^+$ (Loss of sulfonamide group)
78	Moderate	$[\text{C}_5\text{H}_4\text{N}]^+$ (Pyridine ring fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **2-Chloropyridine-3-sulfonamide**.[\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean vial.[\[2\]](#)
 - Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
 - Ensure the sample height in the tube is between 4.0 and 5.0 cm.[\[2\]](#)
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Referencing: Calibrate the chemical shifts to the residual solvent peak.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 400 MHz (100 MHz for ^{13}C) or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Chloropyridine-3-sulfonamide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[3]
 - Press the mixture in a hydraulic press to form a thin, transparent pellet.[3]
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
- Data Acquisition (FTIR):
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.

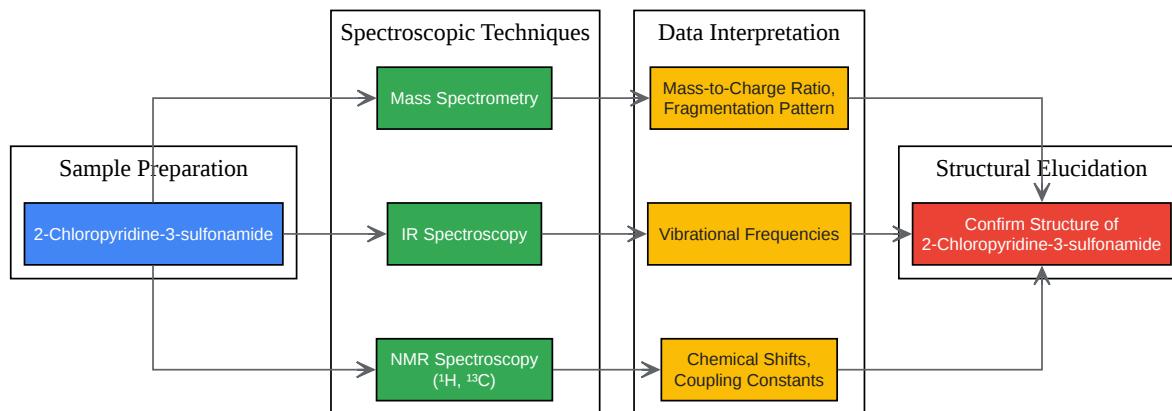
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Run a background spectrum of the empty sample holder or a clean salt plate.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Chloropyridine-3-sulfonamide** in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-500.
 - Inlet System: Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
- Data Acquisition (Electrospray Ionization - ESI):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
 - Mass Analyzer: Quadrupole, Ion Trap, or TOF.
 - Mass Range: m/z 50-500.
 - Inlet System: Direct infusion or via Liquid Chromatography (LC).[\[5\]](#)

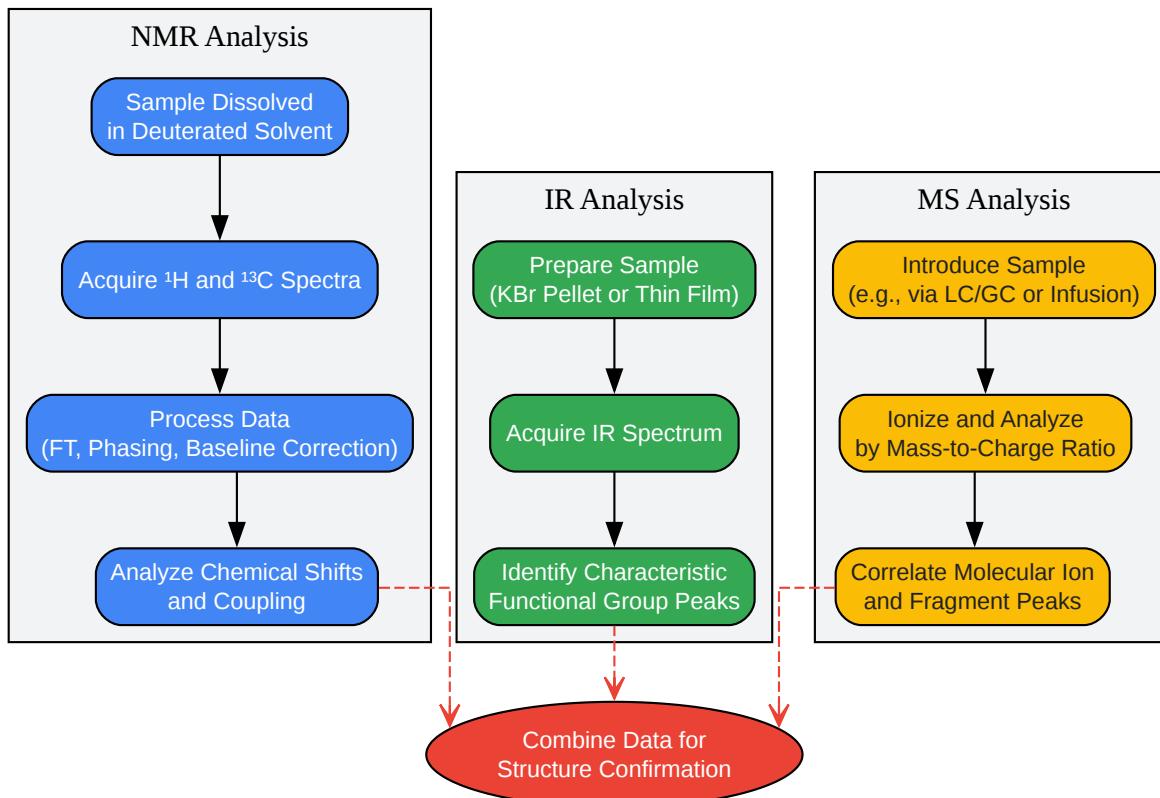
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a small molecule like **2-Chloropyridine-3-sulfonamide**.



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Caption: Workflow for Spectroscopic Analysis.

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Caption: Logical Flow of Spectroscopic Data Acquisition and Interpretation.

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